4-(4-Fluorophenyl)piperazin-1-amine
Description
4-(4-Fluorophenyl)piperazin-1-amine is a piperazine derivative featuring a fluorinated phenyl group at the para position of the piperazine ring. Piperazine-based compounds are widely studied in medicinal chemistry due to their versatility in interacting with biological targets, such as enzymes, receptors, and transporters. The fluorine atom in the 4-fluorophenyl substituent enhances electronic effects (e.g., electron-withdrawing nature) and may improve metabolic stability, making this compound a valuable scaffold for drug discovery .
Properties
Molecular Formula |
C10H14FN3 |
|---|---|
Molecular Weight |
195.24 g/mol |
IUPAC Name |
4-(4-fluorophenyl)piperazin-1-amine |
InChI |
InChI=1S/C10H14FN3/c11-9-1-3-10(4-2-9)13-5-7-14(12)8-6-13/h1-4H,5-8,12H2 |
InChI Key |
QUKVYGCKGMDCDG-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on the Aromatic Ring
Position and Electronic Properties
- 4-Fluorophenyl vs. This modification is critical in siderophore antibiotic conjugates, where pyridyl groups enhance metal chelation .
- 4-Fluorophenyl vs. 2-Methoxyphenyl ():
The methoxy group in (4-chloro-3-nitro-benzylidene)-[4-(2-methoxyphenyl)-piperazin-1-yl]-amine is electron-donating, contrasting with fluorine’s electron-withdrawing effect. This difference impacts π-π stacking and dipole interactions in receptor binding .
Halogen Substitutions
- Fluorine vs. Chlorine (): Chlorophenyl substituents (e.g., in N-(4-chlorophenyl)-4-(3-substitutedphenylamino)methyl)phthalazin-1-amines) exhibit stronger electron-withdrawing effects but increase steric bulk compared to fluorine. Chlorine’s larger atomic radius may hinder binding in sterically sensitive targets .
Modifications on the Piperazine Ring
N-Substituents
Physicochemical and Structural Properties
Solubility and Lipophilicity
Crystallographic Insights ()
Fluorophenyl-substituted piperazines often form stable crystals via C–F···H–N hydrogen bonds, which are less common in non-fluorinated analogs. This property is critical for optimizing solid-state stability in drug formulations .
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